4-Chlorobenzaldehyde
Overview
Description
4-Chlorobenzaldehyde is an organic compound with the chemical formula C₇H₅ClO. It is a derivative of benzaldehyde, where a chlorine atom is substituted at the para position of the benzene ring. This compound is a colorless to pale yellow crystalline solid with a pungent odor. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
4-Chlorobenzaldehyde is an organic compound with the chemical formula C7H5ClO . It is a versatile compound that plays a critical role in the field of medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications . As a building block, this compound is essential for the development of molecules that can interact with various biological targets .
Mode of Action
This compound can react with other compounds to form new substances. For example, it reacts with benzylamine to produce N-(4-chlorobenzylidenyl)benzylamine . It can also react with malononitrile to form 4-chlorobenzylidenylmalononitrile . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.
Biochemical Pathways
This compound can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . These reactions are part of the compound’s biochemical pathways and can have downstream effects on other biochemical processes.
Pharmacokinetics
Its chemical properties such as its boiling point (2135 °C) and melting point (45-50 °C) can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, when it reacts with benzylamine, it produces N-(4-chlorobenzylidenyl)benzylamine . This product can have different effects depending on the biological context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, dust formation should be avoided, and adequate ventilation should be ensured during its handling . Furthermore, it should be kept away from sources of ignition, and precautionary measures should be taken against static discharges .
Biochemical Analysis
Biochemical Properties
4-Chlorobenzaldehyde plays a significant role in biochemical reactions. It reacts with malononitrile to form 4-chlorobenzylidenylmalononitrile . It also reacts with benzylamine to produce N-(4-chlorobenzylidenyl)benzylamine . The nature of these interactions involves the formation of new covalent bonds, leading to the synthesis of new compounds.
Cellular Effects
It is known to play a critical role in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reactivity with other molecules to form new compounds . For instance, it can react with malononitrile to form 4-chlorobenzylidenylmalononitrile . This reaction likely involves the formation of a carbon-nitrogen double bond.
Temporal Effects in Laboratory Settings
It is known that this compound can be produced by the oxidation of 4-chlorobenzyl alcohol , suggesting that it may be subject to oxidative degradation over time.
Metabolic Pathways
This compound is involved in the metabolic pathway of 4-chlorobenzyl alcohol, where it is produced by oxidation . It can be further oxidized to 4-chlorobenzoic acid
Subcellular Localization
Given its reactivity, it is likely that it is found in the cytoplasm where it can react with other molecules to form new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzaldehyde can be synthesized through several methods:
Oxidation of 4-Chlorobenzyl Alcohol: This method involves the oxidation of 4-chlorobenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Chlorinated Hydrolysis of p-Chlorotoluene: In this method, p-chlorotoluene is subjected to chlorination in the presence of phosphorus trichloride and light.
Industrial Production Methods
Industrial production of this compound often involves the chlorinated hydrolysis of p-chlorotoluene due to its efficiency and cost-effectiveness. The reaction is carried out at elevated temperatures (160-170°C) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
4-Chlorobenzaldehyde has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the manufacture of dyestuffs, optical brighteners, and metal finishing products.
Comparison with Similar Compounds
4-Chlorobenzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: The parent compound without the chlorine substitution. It is less reactive due to the absence of the electron-withdrawing chlorine atom.
4-Bromobenzaldehyde: Similar to this compound but with a bromine atom instead of chlorine.
4-Fluorobenzaldehyde: Contains a fluorine atom instead of chlorine.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the chlorine atom.
Properties
IUPAC Name |
4-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPYQKSLYISFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
Record name | 4-CHLOROBENZALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19980 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021860 | |
Record name | 4-Chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chlorobenzaldehyde appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992), Colorless to yellow solid with a pungent odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-CHLOROBENZALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19980 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Chlorobenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20019 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
415 to 417 °F at 760 mmHg (NTP, 1992) | |
Record name | 4-CHLOROBENZALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19980 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
190 °F (NTP, 1992) | |
Record name | 4-CHLOROBENZALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19980 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992) | |
Record name | 4-CHLOROBENZALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19980 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.196 at 142 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 4-CHLOROBENZALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19980 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.18 [mmHg] | |
Record name | 4-Chlorobenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20019 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-88-1 | |
Record name | 4-CHLOROBENZALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19980 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Chlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E67727UP9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
111 to 117 °F (NTP, 1992) | |
Record name | 4-CHLOROBENZALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19980 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Chlorobenzaldehyde?
A1: The molecular formula of this compound is C7H5ClO, and its molecular weight is 140.57 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound has been characterized using various spectroscopic techniques, including FT-IR [, , , , , , , , ], 1H-NMR [, , , , , , , , ], 13C-NMR [, , , , , , , , ], and mass spectrometry [, , , , , ]. These techniques provide information about its functional groups, proton and carbon environments, and fragmentation patterns.
Q3: What are the common methods for synthesizing this compound?
A3: Several methods exist for synthesizing this compound, including the Sommelet reaction [] between 4-chlorobenzylic chloride and urotropine, hydrolysis by chlorination catalysis [], direct oxidation of 4-Chlorotoluene [], and the redox of 4-Nitrotoluene [].
Q4: How does this compound react with nitromethane?
A4: this compound readily undergoes condensation with nitromethane under ultrasonic irradiation in a solventless system to produce β-Nitroalkene. [] This reaction is typically catalyzed by a base such as sodium hydroxide. []
Q5: Can this compound participate in Diels-Alder reactions?
A5: While this compound itself is not a diene or dienophile, it can be used to synthesize compounds, such as chalcones, that can further undergo Diels-Alder reactions. []
Q6: What catalytic applications are there for this compound derivatives?
A6: Derivatives of this compound, specifically cobalt metalloporphyrins immobilized on crosslinked polystyrene microspheres, have been explored as catalysts for the oxidation of ethylbenzene to acetophenone using dioxygen. []
Q7: Is this compound used as a catalyst in organic synthesis?
A7: While this compound itself is not commonly used as a catalyst, it serves as a valuable building block in synthesizing various organic compounds, some of which exhibit catalytic properties. []
Q8: Are there any biological applications of this compound derivatives?
A8: this compound is used in synthesizing various compounds with potential biological activities, such as fungicides [], anticancer agents [, ], and antimicrobial agents. [, , , , ]
Q9: How does the structure of this compound relate to its biological activity?
A9: Modifications to the this compound structure, such as the introduction of different substituents or the formation of Schiff bases, have been shown to impact its biological activity. [, , , ]
Q10: What is the thermal stability of this compound?
A10: Studies have shown that this compound is thermally stable up to approximately 210 °C. [] Above this temperature, it undergoes thermal decomposition. []
Q11: What analytical methods are commonly used to study this compound?
A11: Common analytical methods used for characterizing and quantifying this compound include gas chromatography/mass spectrometry (GC/MS) [], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance (NMR) spectroscopy [, , , , , , , , ], and infrared (IR) spectroscopy. [, , , , , , , , ]
Q12: What is known about the environmental degradation of this compound?
A12: Research on the photodegradation of benthiocarb, a pesticide containing a 4-Chlorobenzyl group, reveals that it degrades into various compounds, including this compound, 4-chlorobenzyl alcohol, and 4-chlorobenzoic acid under UV light and sunlight. []
Q13: Are there any specific safety regulations regarding the use and handling of this compound?
A13: As with any chemical, handling this compound requires appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on safe handling, storage, and disposal.
Q14: Are there any ongoing studies exploring the use of this compound in drug delivery systems?
A14: While the provided research papers do not specifically address drug delivery, this compound's versatility as a building block makes it a potential candidate for developing novel drug delivery systems. Further research is necessary to explore this avenue.
Q15: Has computational chemistry been employed to study this compound and its derivatives?
A15: Yes, computational chemistry methods, such as density functional theory (DFT) calculations, have been employed to investigate the structural and electronic properties of this compound derivatives. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.